molecular formula C13H15NO4S2 B063263 Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate CAS No. 175201-78-2

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B063263
CAS No.: 175201-78-2
M. Wt: 313.4 g/mol
InChI Key: BALAJZMYNUOHTD-UHFFFAOYSA-N
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Description

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole moiety: This step may involve the reaction of the thiophene derivative with a pyrrole compound under conditions that facilitate the formation of the desired bond.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate
  • Methyl 4-(ethylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

methyl 4-propylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c1-3-8-20(16,17)10-9-19-12(13(15)18-2)11(10)14-6-4-5-7-14/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALAJZMYNUOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381013
Record name Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-78-2
Record name Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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